molecular formula C11H14FNO3 B290763 N-(2,2-dimethoxyethyl)-2-fluorobenzamide

N-(2,2-dimethoxyethyl)-2-fluorobenzamide

Cat. No.: B290763
M. Wt: 227.23 g/mol
InChI Key: CMUHYNAQINYHFQ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a 2-fluorobenzoic acid moiety and an N-substituted 2,2-dimethoxyethyl group. Fluorinated benzamides are widely investigated in medicinal chemistry and materials science due to fluorine's electronegativity, which enhances metabolic stability and modulates electronic properties . The 2,2-dimethoxyethyl substituent may improve solubility and conformational flexibility, as seen in similar compounds like N-(2,2-dimethoxyethyl)prop-2-enamide .

Properties

Molecular Formula

C11H14FNO3

Molecular Weight

227.23 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-fluorobenzamide

InChI

InChI=1S/C11H14FNO3/c1-15-10(16-2)7-13-11(14)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14)

InChI Key

CMUHYNAQINYHFQ-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=CC=C1F)OC

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1F)OC

Origin of Product

United States

Comparison with Similar Compounds

Fluorine Position and Hydrogen Bonding

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : This compound, an isomer of Fo23 , has a 2,4-difluorophenyl group. Fluorine substituents increase electronegativity, promoting hydrogen bonding and influencing crystal packing via C–H···F and N–H···O interactions .
  • This may alter solubility in polar solvents like DMSO or methanol, as observed in N-(2,2-dimethoxyethyl)prop-2-enamide .

Molecular Weight and Solubility Trends

Compound Molecular Weight (g/mol) Key Substituents Solubility
N-(2,2-dimethoxyethyl)-2-fluorobenzamide 226.18 2-F, 2,2-dimethoxyethyl Likely DMSO, MeOH
Fo24 252.19 2-F, 2,4-difluorophenyl Not reported
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.26 3-CH₃, 2-hydroxy-dimethylethyl Not reported

Crystallographic and Conformational Insights

  • Fo24 : Exhibits planar amide groups and π-stacking interactions between fluorinated aryl rings, stabilizing the crystal lattice .
  • N-(2,2-dimethoxyethyl) Derivatives : Compounds like N-(2,2-dimethoxyethyl)prop-2-enamide show intramolecular hydrogen bonds involving methoxy oxygen, which may influence conformation and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2,2-dimethoxyethyl)-2-fluorobenzamide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis involves coupling 2-fluorobenzoic acid derivatives with a 2,2-dimethoxyethylamine moiety. Key steps include activation of the carboxylic acid (e.g., using EDCI/HOBt or thionyl chloride) followed by amide bond formation under inert conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and stoichiometric ratios significantly impact yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate high-purity product. Monitoring by TLC and spectroscopic validation (¹H/¹³C NMR, IR) are essential .

Q. How can spectroscopic techniques (NMR, MS, X-ray crystallography) resolve ambiguities in structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR can distinguish between rotamers or conformational isomers by analyzing splitting patterns of the fluorobenzamide aromatic protons and methoxy groups .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula, particularly to differentiate isotopic contributions from fluorine (¹⁹F) .
  • X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonds between the amide group and methoxy oxygen) . For example, crystal structures of related benzamides reveal Z/E conformations and torsional angles critical for stability .

Advanced Research Questions

Q. What strategies address contradictory data in reaction outcomes during scale-up synthesis?

  • Methodological Answer : Discrepancies between small-scale and pilot-scale yields often arise from inefficient heat/mass transfer or solvent evaporation rates. Solutions include:

  • Process optimization : Use of flow chemistry to maintain consistent temperature and mixing .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .
  • Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., hydrolysis of dimethoxy groups under acidic conditions) .

Q. How does the electronic and steric profile of this compound influence its bioactivity in enzymatic assays?

  • Methodological Answer :

  • Electron-withdrawing effects : The fluorine atom at the ortho position increases the amide's electrophilicity, potentially enhancing binding to nucleophilic enzyme active sites (e.g., proteases or kinases) .
  • Steric hindrance : The 2,2-dimethoxyethyl group may limit access to deep hydrophobic pockets, as seen in crystallographic studies of similar compounds .
  • Assay design : Competitive inhibition assays (e.g., fluorescence polarization or SPR) quantify binding affinity. For example, analogs with methoxy substitutions show altered IC₅₀ values in kinase inhibition due to hydrogen-bonding interactions .

Q. What computational methods are effective for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT calculations : Model transition states for amide hydrolysis or fluorine-mediated interactions. Basis sets like B3LYP/6-311+G(d,p) predict charge distribution and Fukui indices for electrophilic sites .
  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite simulates binding poses with target proteins (e.g., COX-2 or EGFR). Docking scores correlate with experimental IC₅₀ values for fluorobenzamide derivatives .
  • MD simulations : Assess conformational stability of the dimethoxyethyl chain in aqueous vs. lipid environments .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • False positives in docking : Validate with orthogonal assays (e.g., thermal shift assays to confirm target engagement) .
  • Solvation effects : Adjust computational models to account for solvent entropy (e.g., implicit vs. explicit water models in MD simulations) .
  • Meta-analysis : Compare data across analogs (e.g., replacing fluorine with chloro or methoxy groups) to identify trends in structure-activity relationships (SAR) .

Experimental Design for Mechanistic Studies

Q. What isotopic labeling approaches elucidate the metabolic fate of this compound?

  • Methodological Answer :

  • ¹⁸O labeling : Track hydrolysis of the amide bond in liver microsomes via LC-MS .
  • Deuterated methoxy groups : Use ²H NMR to study demethylation pathways in cytochrome P450 assays .
  • Radioisotopes : ¹⁴C-labeled benzamide for autoradiography in tissue distribution studies .

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